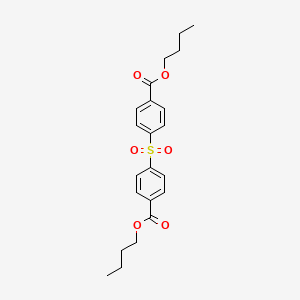
Benzoic acid, 4,4'-sulfonylbis-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is an organic compound with the molecular formula C20H26O6S. It is a derivative of benzoic acid where two benzoic acid molecules are linked by a sulfonyl group and esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester typically involves the esterification of 4,4’-sulfonylbisbenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,4’-sulfonylbisbenzoic acid and butanol.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation.
Major Products
Hydrolysis: 4,4’-sulfonylbisbenzoic acid and butanol.
Reduction: Corresponding sulfide derivative.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Mécanisme D'action
The mechanism of action of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester largely depends on its chemical structure. The ester bonds can be hydrolyzed in biological systems to release the active 4,4’-sulfonylbisbenzoic acid, which can interact with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Similar structure but with methyl esters instead of butyl esters.
4,4’-Sulfonylbisbenzoic acid: The parent acid without esterification.
Dimethyl 4,4’-sulfonyldibenzoate: Another ester derivative with methyl groups.
Uniqueness
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is unique due to its butyl ester groups, which can influence its solubility, reactivity, and potential applications compared to its methyl ester counterparts. The longer alkyl chains in the butyl ester can also affect the compound’s physical properties, such as melting point and boiling point.
Propriétés
Numéro CAS |
3971-35-5 |
|---|---|
Formule moléculaire |
C22H26O6S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
butyl 4-(4-butoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O6S/c1-3-5-15-27-21(23)17-7-11-19(12-8-17)29(25,26)20-13-9-18(10-14-20)22(24)28-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clé InChI |
DMHQQKCWHVVMKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
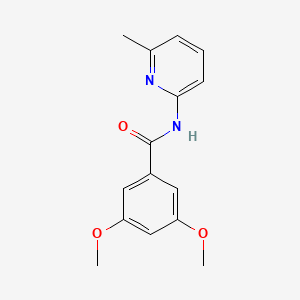
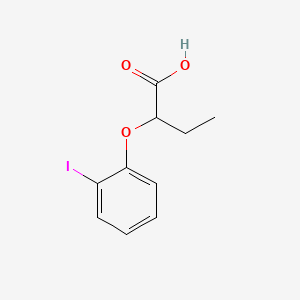
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)

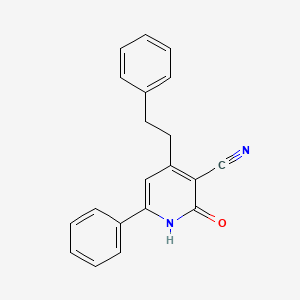
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
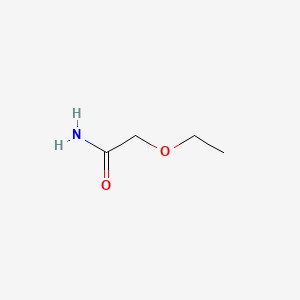
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)

![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

